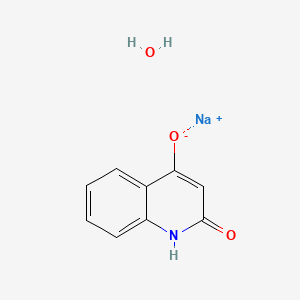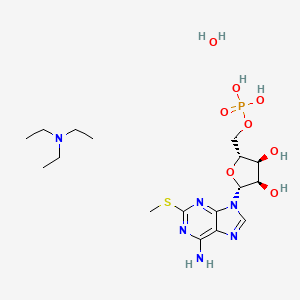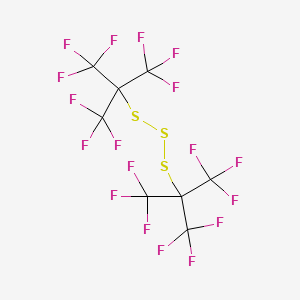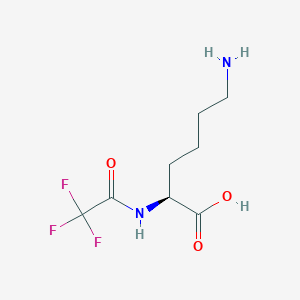
Sodium 2-hydroxyquinolin-4-olate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-hydroxyquinolin-4-olate hydrate is a chemical compound with significant importance in various scientific fields It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-hydroxyquinolin-4-olate hydrate typically involves the reaction of 2-hydroxyquinoline with sodium hydroxide. The process can be carried out in an aqueous medium, where the sodium hydroxide acts as a base to deprotonate the hydroxyl group of 2-hydroxyquinoline, forming the sodium salt. The reaction is usually conducted at room temperature to ensure the stability of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity. The product is then crystallized and hydrated to obtain the final compound. Quality control measures, such as NMR, HPLC, and LC-MS, are employed to ensure the consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-hydroxyquinolin-4-olate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which have applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
Sodium 2-hydroxyquinolin-4-olate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of sodium 2-hydroxyquinolin-4-olate hydrate involves its interaction with various molecular targets. The compound can chelate metal ions, which is crucial in its biological activity. It can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s ability to form stable complexes with metal ions also makes it useful in industrial applications .
Comparison with Similar Compounds
2-Hydroxyquinoline: Shares a similar structure but lacks the sodium ion.
4-Hydroxyquinoline: Another derivative with different substitution patterns.
8-Hydroxyquinoline: Known for its chelating properties and used in various applications.
Uniqueness: Sodium 2-hydroxyquinolin-4-olate hydrate is unique due to its specific substitution pattern and the presence of the sodium ion, which enhances its solubility and reactivity. This makes it particularly useful in applications where solubility and stability are crucial .
Properties
Molecular Formula |
C9H8NNaO3 |
|---|---|
Molecular Weight |
201.15 g/mol |
IUPAC Name |
sodium;2-oxo-1H-quinolin-4-olate;hydrate |
InChI |
InChI=1S/C9H7NO2.Na.H2O/c11-8-5-9(12)10-7-4-2-1-3-6(7)8;;/h1-5H,(H2,10,11,12);;1H2/q;+1;/p-1 |
InChI Key |
TUOHINFEBZWDSZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)[O-].O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-[(1S)-1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-5-isoxazolamine](/img/structure/B12063171.png)



